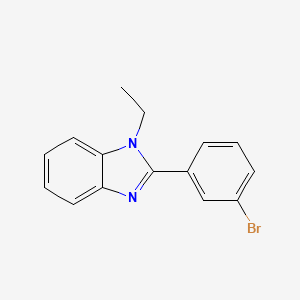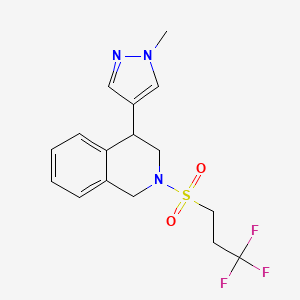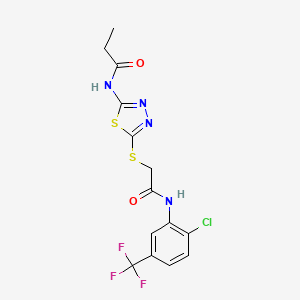
2,4-Difluoro-5-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H4BrF2I. It has a molecular weight of 332.91 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-iodobenzyl bromide consists of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions, an iodine atom at the 5 position, and a bromine atom attached to the CH2 group .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Organic Transformations
One significant application of halogenated compounds closely related to 2,4-Difluoro-5-iodobenzyl bromide lies in synthetic organic chemistry, where they serve as precursors or intermediates in the creation of complex molecules. For instance, research has shown that halogenated derivatives are pivotal in the synthesis of dibromobenzenes, valuable for their roles in further chemical transformations, including reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011). Furthermore, selenoxides have been utilized as catalysts for the bromination of organic substrates, demonstrating the broad applicability of halogenated compounds in facilitating chemical reactions (Goodman & Detty, 2004).
Material Science and Functional Materials
In material science, halogenated compounds are explored for their potential in creating new materials with desirable properties. For instance, the synthesis and characterization of novel ionic liquids with ether functionalities have shown that halogenated compounds can lead to the development of materials with low melting points and specific thermal properties, which are valuable in various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).
Biological Studies and Medical Imaging
In the realm of biological studies and medical imaging, halogenated compounds have been explored for their radical scavenging activity and potential as imaging agents. The synthesis and evaluation of ascorbate analogs, such as 5-O-(4'-iodobenzyl)-L-ascorbic acid, highlight the interest in utilizing halogenated compounds to study biological processes and potentially improve imaging techniques in medical applications (Kato et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
The mode of action of 2,4-Difluoro-5-iodobenzyl bromide is likely related to its reactivity as a halogenated compound. The bromide group can act as a leaving group, allowing nucleophilic substitution reactions to occur . This property is often exploited in organic synthesis to create new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-iodobenzyl bromide. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) could also influence its action and efficacy.
Propiedades
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGULFMXWOOKKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-iodobenzyl bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)



![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)




![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)